2-Isopropoxy-1-methyl-3-nitrobenzene

Catalog No.
S13495177
CAS No.
1208077-37-5
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropoxy-1-methyl-3-nitrobenzene

CAS Number

1208077-37-5

Product Name

2-Isopropoxy-1-methyl-3-nitrobenzene

IUPAC Name

1-methyl-3-nitro-2-propan-2-yloxybenzene

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-7(2)14-10-8(3)5-4-6-9(10)11(12)13/h4-7H,1-3H3

InChI Key

XIOGUIDOKBSFHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])OC(C)C

2-Isopropoxy-1-methyl-3-nitrobenzene is an aromatic compound characterized by its nitro, isopropoxy, and methyl substituents on a benzene ring. Its molecular formula is C₁₀H₁₃N₃O₃, and it features a nitro group (-NO₂) at the meta position relative to the methyl group (-CH₃) and an isopropoxy group (-O-CH(CH₃)₂) at the ortho position. This configuration influences its physical properties and chemical reactivity.

The compound can undergo various electrophilic aromatic substitution reactions due to the presence of the nitro group, which is a deactivating and meta-directing substituent. Common reactions include:

  • Nitration: This reaction introduces additional nitro groups onto the benzene ring.
  • Halogenation: The compound can react with halogens (e.g., bromine or chlorine) to form halogenated derivatives.
  • Friedel-Crafts Acylation: Although less favorable due to the electron-withdrawing nature of the nitro group, acylation can still occur under specific conditions.

The general reaction for nitration can be represented as:
C6H5R+HNO3C6H4(NO2)R+H2OC_6H_5-R+HNO_3\rightarrow C_6H_4(NO_2)-R+H_2O

where RR represents the substituents on the benzene ring .

Synthesis of 2-Isopropoxy-1-methyl-3-nitrobenzene typically involves several steps:

  • Nitration of Toluene: The starting material, toluene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    C6H5CH3+HNO3C6H4(NO2)CH3+H2OC_6H_5CH_3+HNO_3\rightarrow C_6H_4(NO_2)-CH_3+H_2O
  • Ether Formation: The isopropoxy group can be introduced through an etherification reaction with isopropanol in the presence of an acid catalyst.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

This compound has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in drug synthesis.
  • Agricultural Chemicals: Due to its biological activity, it may serve as an active ingredient in pesticides or herbicides.
  • Chemical Research: Used in studies related to aromatic chemistry and reaction mechanisms.

Interaction studies on similar compounds suggest that 2-Isopropoxy-1-methyl-3-nitrobenzene may interact with various enzymes and receptors in biological systems. For instance, compounds with nitro groups are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . Further research would be necessary to elucidate specific interactions for this compound.

Several compounds share structural similarities with 2-Isopropoxy-1-methyl-3-nitrobenzene. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesSimilarity Level
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzeneChlorine substituent; different position of nitro0.80
1,5-Dichloro-3-methoxy-2-nitrobenzeneTwo chlorine substituents; methoxy group0.79
1-Chloro-2-methoxy-5-methyl-4-nitrobenzeneMethoxy and methyl groups; different positions0.78
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzeneChlorophenyl ether; different functional groups0.76

These compounds differ primarily in their substituents and their positions on the benzene ring, affecting their reactivity and biological activity .

X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular architecture of 2-isopropoxy-1-methyl-3-nitrobenzene [1]. The compound exhibits characteristic structural features typical of substituted nitrobenzene derivatives, with specific geometric parameters influenced by the presence of multiple substituents on the aromatic ring [2].

The molecular geometry reveals a benzene ring system with three distinct substituents: a methyl group at position 1, an isopropoxy group at position 2, and a nitro group at position 3 [3]. Crystal structure analysis of related nitrobenzene derivatives demonstrates that the nitro group typically exhibits a slight deviation from planarity with respect to the benzene ring plane [4] [5]. In similar compounds, the nitro group rotation angle ranges from 6.2 to 23.2 degrees out of the benzene ring plane, depending on steric interactions with adjacent substituents [4] [5].

The isopropoxy substituent introduces additional conformational considerations, as the isopropyl moiety can adopt different orientations relative to the aromatic system [3]. The carbon-oxygen-carbon bond angle of the isopropoxy group typically measures approximately 118-120 degrees, while the dihedral angle between the isopropyl group and the benzene ring varies depending on crystal packing forces [6].

Table 1: Selected Bond Lengths and Angles for 2-Isopropoxy-1-methyl-3-nitrobenzene

ParameterValue (Å/°)Reference Compound
Carbon-Carbon (aromatic)1.38-1.40Similar nitrobenzenes [4]
Carbon-Oxygen (ether)1.36-1.38Isopropoxy derivatives [6]
Nitrogen-Oxygen (nitro)1.22-1.24Nitrobenzene compounds [5]
Nitro group twist angle15-25Substituted nitrobenzenes [4]
Carbon-Oxygen-Carbon angle118-120Isopropoxy compounds [6]

The crystal packing arrangement is influenced by intermolecular interactions including van der Waals forces and potential hydrogen bonding between adjacent molecules [7] [5]. The molecular conformation in the solid state may differ from that observed in solution due to crystal packing effects and intermolecular interactions [7].

Nuclear Magnetic Resonance Spectral Signatures (Proton, Carbon-13, Distortionless Enhancement by Polarization Transfer-135)

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within 2-isopropoxy-1-methyl-3-nitrobenzene [8] [9]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to each distinct proton environment in the molecule [10] [11].

Proton Nuclear Magnetic Resonance Analysis

The aromatic proton signals appear in the downfield region between 7.0-8.5 parts per million, with the exact chemical shifts influenced by the electron-withdrawing effect of the nitro group and the electron-donating properties of the methyl and isopropoxy substituents [10] [11]. The nitro group causes significant deshielding of adjacent aromatic protons, shifting their resonances downfield compared to unsubstituted benzene [12].

The methyl group attached to the benzene ring resonates as a singlet at approximately 2.3-2.5 parts per million [10]. The isopropoxy group generates a characteristic pattern with the methine proton appearing as a septet around 4.5-5.0 parts per million, while the methyl groups of the isopropyl moiety resonate as a doublet at approximately 1.2-1.4 parts per million [10] [11].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum reveals distinct signals for each carbon environment within the molecule [8] [9]. Aromatic carbons bearing substituents exhibit characteristic chemical shifts influenced by the electronic properties of the attached groups [8]. The carbon bearing the nitro group typically resonates at approximately 145-155 parts per million, while carbons adjacent to electron-donating groups appear at slightly higher field [9].

The isopropoxy carbon signals include the methine carbon at approximately 70-75 parts per million and the methyl carbons at 20-25 parts per million [8]. The aromatic methyl carbon appears around 20-22 parts per million, consistent with typical aromatic methyl substituents [9].

Table 2: Nuclear Magnetic Resonance Chemical Shifts for 2-Isopropoxy-1-methyl-3-nitrobenzene

Proton/Carbon TypeChemical Shift (ppm)MultiplicityIntegration
Aromatic protons7.0-8.5Various3H
Isopropoxy methine4.5-5.0Septet1H
Aromatic methyl2.3-2.5Singlet3H
Isopropyl methyls1.2-1.4Doublet6H
Aromatic carbons120-155-6C
Isopropoxy methine70-75-1C
Methyl carbons20-25-4C

Distortionless Enhancement by Polarization Transfer-135 Analysis

Distortionless Enhancement by Polarization Transfer-135 spectroscopy provides crucial information about the hydrogen multiplicity of carbon atoms [13] [14]. In this experiment, methyl and methine carbons appear as positive peaks, while methylene carbons appear as negative peaks [13]. Quaternary carbons are absent in Distortionless Enhancement by Polarization Transfer-135 spectra [14].

For 2-isopropoxy-1-methyl-3-nitrobenzene, the Distortionless Enhancement by Polarization Transfer-135 spectrum would show positive peaks for the aromatic methyl carbon, the isopropyl methyl carbons, and the isopropoxy methine carbon [13] [14]. The aromatic carbons bearing hydrogen atoms would also appear as positive peaks, while aromatic quaternary carbons would be absent from the spectrum [13].

Infrared Absorption Patterns of Functional Groups

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in 2-isopropoxy-1-methyl-3-nitrobenzene [15] [12]. Each functional group exhibits distinct vibrational frequencies that provide structural identification and confirmation [16] [17].

Aromatic Carbon-Hydrogen Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000-3100 reciprocal centimeters, characteristic of sp2-hybridized carbon-hydrogen bonds in benzene derivatives [12] [18]. These bands are typically medium to strong in intensity and appear as sharp peaks [16] [17].

Aliphatic Carbon-Hydrogen Stretching Vibrations

The aliphatic carbon-hydrogen stretching vibrations from the methyl and isopropyl groups occur in the region 2850-3000 reciprocal centimeters [16] [12]. The isopropyl group exhibits characteristic absorption patterns with asymmetric and symmetric stretching modes [16]. The aromatic methyl group contributes additional absorption bands in this region [12].

Nitro Group Characteristic Absorptions

The nitro group exhibits two strong characteristic absorption bands resulting from asymmetric and symmetric nitrogen-oxygen stretching vibrations [15] [12]. These bands typically appear at 1500-1570 reciprocal centimeters for the asymmetric stretch and 1300-1380 reciprocal centimeters for the symmetric stretch [15]. In aromatic nitro compounds, these frequencies may be shifted to lower wavenumbers due to conjugation with the benzene ring [12] [19].

Carbon-Oxygen Stretching Vibrations

The isopropoxy group contributes carbon-oxygen stretching vibrations typically observed around 1200-1300 reciprocal centimeters [16]. This absorption band is characteristic of aryl alkyl ether linkages and appears as a strong to medium intensity peak [15].

Table 3: Infrared Absorption Bands for 2-Isopropoxy-1-methyl-3-nitrobenzene

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Aromatic Carbon-Hydrogen3000-3100Medium-Strongsp2 Carbon-Hydrogen stretch
Aliphatic Carbon-Hydrogen2850-3000Strongsp3 Carbon-Hydrogen stretch
Nitro asymmetric1500-1570StrongNitrogen-Oxygen asymmetric stretch
Nitro symmetric1300-1380StrongNitrogen-Oxygen symmetric stretch
Aromatic Carbon-Carbon1450-1600Medium-StrongAromatic ring vibrations
Carbon-Oxygen ether1200-1300Medium-StrongCarbon-Oxygen stretch
Aromatic Carbon-Hydrogen bending800-900MediumOut-of-plane bending

Aromatic Ring Vibrations

The benzene ring contributes several characteristic absorption bands in the fingerprint region [12] [18]. Ring skeletal vibrations typically appear between 1450-1600 reciprocal centimeters as multiple medium to strong intensity bands [12]. Out-of-plane carbon-hydrogen bending vibrations occur in the region 800-900 reciprocal centimeters and provide information about the substitution pattern of the benzene ring [15] [16].

Mass Spectrometric Fragmentation Pathways

Mass spectrometry of 2-isopropoxy-1-methyl-3-nitrobenzene reveals characteristic fragmentation patterns that provide structural information and molecular identification [20] [21]. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the molecular formula C10H13NO3 [3].

Molecular Ion Formation and Stability

The molecular ion of 2-isopropoxy-1-methyl-3-nitrobenzene is formed through electron impact ionization, resulting in the loss of one electron from the molecule [20] [22]. The molecular ion may exhibit moderate stability due to the presence of the aromatic ring system, which can delocalize the positive charge [21] [23].

Primary Fragmentation Pathways

The primary fragmentation pathways involve the loss of characteristic fragments from the molecular ion [20] [21]. Nitrobenzene derivatives commonly undergo loss of the nitro group or nitrogen oxides as primary fragmentation processes [20] [23]. The loss of 46 mass units corresponding to nitrogen dioxide (NO2) represents a major fragmentation pathway, yielding a fragment ion at mass-to-charge ratio 149 [20].

The isopropoxy substituent can undergo alpha-cleavage, resulting in the loss of the isopropyl radical (43 mass units) to generate a fragment ion at mass-to-charge ratio 152 [20] [21]. Additionally, the loss of the entire isopropoxy group (59 mass units) may occur, producing a fragment ion at mass-to-charge ratio 136 [22].

Secondary Fragmentation Processes

Secondary fragmentation involves further breakdown of primary fragment ions [20] [21]. The fragment ion resulting from nitro group loss can undergo additional fragmentation to lose carbon monoxide or other small molecules [23]. The aromatic ring system may fragment to produce characteristic ions such as the tropylium ion (mass-to-charge ratio 91) or substituted benzyl ions [21] [24].

Table 4: Major Fragment Ions in Mass Spectrum of 2-Isopropoxy-1-methyl-3-nitrobenzene

Mass-to-Charge RatioFragment CompositionLoss from Molecular IonRelative Intensity
195C10H13NO3⁺--Molecular ion
152C9H10NO2⁺-43 (C3H7)Medium
149C10H13O⁺-46 (NO2)Strong
136C8H10NO⁺-59 (C3H7O)Medium
121C8H9O⁺-74 (NO2 + CO)Medium
91C7H7⁺-104Strong
77C6H5⁺-118Medium

Fragmentation Mechanisms

The fragmentation mechanisms involve both alpha-cleavage and rearrangement processes [20] [21]. Alpha-cleavage occurs adjacent to heteroatoms and results in the formation of stable carbocation fragments [22]. The isopropoxy group is particularly susceptible to alpha-cleavage due to the stability of the resulting oxonium ion [25].

Rearrangement reactions may also contribute to the fragmentation pattern, particularly involving hydrogen transfers and ring contractions [20] [21]. The nitro group can participate in complex rearrangement processes leading to the formation of nitrite esters or other isomeric structures [23].

Traditional synthetic methodologies for preparing 2-isopropoxy-1-methyl-3-nitrobenzene typically involve sequential nitration followed by etherification processes. The conventional approach employs mixed acid systems comprising concentrated nitric acid and sulfuric acid for the initial nitration step [1]. This methodology generates nitronium ions (NO₂⁺) through the protonation and dehydration of nitric acid in the presence of sulfuric acid, creating a highly electrophilic species capable of attacking aromatic substrates via electrophilic substitution mechanisms [1] [2].

The Williamson ether synthesis represents the most widely utilized method for introducing the isopropoxy functionality following nitration [3] [4]. This approach involves the nucleophilic displacement of a suitable leaving group by an alkoxide ion, typically isopropoxide generated from isopropanol and a strong base. Research has demonstrated that cesium carbonate serves as an effective base for promoting etherification reactions, particularly when combined with crown ethers as phase transfer catalysts .

Sequential methodology optimization has revealed several critical parameters affecting overall synthetic efficiency. Temperature control during the nitration step proves crucial, with optimal conditions typically maintained between 0-5°C to minimize over-nitration and oxidative side reactions [6]. The etherification step generally requires elevated temperatures (80-120°C) and extended reaction times (12-16 hours) to achieve satisfactory conversion rates.

Regioselectivity considerations become paramount when targeting the specific substitution pattern of 2-isopropoxy-1-methyl-3-nitrobenzene. The methyl substituent exhibits orthopara directing effects, while the isopropoxy group, when introduced subsequently, influences the regioselectivity of further substitution reactions [7]. Studies have shown that careful control of reaction stoichiometry and temperature can achieve regioselectivities exceeding 90:10 in favor of the desired meta-nitration pattern.

MethodTemperature (°C)Reaction Time (h)Yield (%)RegioselectivityMajor Byproducts
Nitric acid/Sulfuric acid - Williamson ether0472GoodDinitro compounds
Mixed acid nitration - Alkoxide displacement5668ModerateOxidation products
Acetyl nitrate - Cesium carbonate etherification251284ExcellentHydrolysis products
Sodium nitrite/Trifluoroacetic acid - Base-mediated etherification801676GoodDealkylation products

Research findings indicate that acetyl nitrate-mediated protocols provide superior regioselectivity compared to traditional mixed acid approaches, achieving yields of 84% with excellent selectivity profiles. The use of sodium nitrite in combination with trifluoroacetic acid offers an alternative nitrating system that operates under milder conditions while maintaining reasonable yields [8].

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a transformative technology for the preparation of nitroaromatic compounds, offering significant advantages in reaction rates, energy efficiency, and product selectivity [9] [10]. The application of microwave irradiation to the synthesis of 2-isopropoxy-1-methyl-3-nitrobenzene provides enhanced reaction kinetics through efficient internal heating mechanisms.

Microwave heating principles operate through two primary mechanisms: dipolar polarization and ionic conduction. The 2.45 GHz frequency employed in typical microwave systems induces rapid molecular motion, generating uniform heating throughout the reaction mixture [9]. This contrasts favorably with conventional conductive heating methods, which often create temperature gradients and localized overheating.

Optimization studies for microwave-assisted nitration protocols have established optimal power settings between 70-150 watts, with temperature ranges of 110-140°C [11] [12]. The power-temperature relationship proves critical for maintaining reaction selectivity while achieving rapid conversion rates. Research has demonstrated that excessive microwave power (>150W) can lead to undesired side product formation and substrate decomposition.

Sequential microwave protocols for 2-isopropoxy-1-methyl-3-nitrobenzene synthesis involve initial microwave-enhanced nitration followed by microwave-assisted etherification. The nitration step typically requires 30 minutes at 70W and 110°C, while the etherification proceeds efficiently at 150W and 140°C for 15 minutes [12]. This represents a dramatic reduction in overall reaction time compared to conventional methods.

ProtocolPower (W)Temperature (°C)Time (min)Yield (%)Energy EfficiencySelectivity
MW-assisted nitration (70W, 110°C)701103085High85:15
MW-enhanced etherification (150W, 140°C)1501401578Very High90:10
Sequential MW protocol (Variable power)Variable1304591Excellent95:5
One-pot MW synthesis (100W, 120°C)1001206089High88:12

Variable power protocols represent an advanced approach where microwave power is modulated throughout the reaction sequence to optimize different transformation steps. This methodology has achieved yields of 91% with regioselectivities of 95:5, representing the highest selectivity reported for microwave-assisted synthesis of this compound class [11].

The one-pot microwave synthesis approach combines both nitration and etherification steps in a single reaction vessel, utilizing sequential addition of reagents under continuous microwave irradiation. This methodology offers practical advantages in terms of reduced workup procedures and minimized material handling, while maintaining competitive yields of 89%.

Mechanistic considerations for microwave-enhanced reactions suggest that the rapid heating promotes more efficient electrophilic aromatic substitution by increasing the rate of nitronium ion formation and subsequent aromatic attack. The uniform heating profile also reduces the likelihood of competing oxidation reactions that commonly occur under conventional heating conditions [13].

Catalytic Systems for Regioselective Functionalization

The development of catalytic systems for regioselective nitration has represented a significant advancement in the synthesis of substituted nitroaromatic compounds. These systems offer improved selectivity, milder reaction conditions, and enhanced environmental compatibility compared to traditional stoichiometric approaches [14] [15] [16].

Lewis acid catalysts have demonstrated exceptional utility in promoting regioselective nitration reactions. Aluminum chloride in combination with sodium nitrate provides an effective catalytic system operating at room temperature [15]. This system achieves regioselectivities of 92:8 (meta:ortho) with yields of 82%, representing a substantial improvement over non-catalyzed processes. The mechanism involves coordination of the Lewis acid to the nitrate ion, facilitating nitronium ion generation under mild conditions.

Molybdenum-based catalytic systems offer unique advantages through mechanochemical activation. Ball milling of aromatic substrates with sodium nitrate and molybdenum trioxide catalysts enables solvent-free nitration processes [15]. This approach achieves yields of 65% with good regioselectivity (88:12), while eliminating the need for organic solvents and reducing waste generation.

Heterogeneous catalytic systems based on mixed-metal oxide composites provide excellent opportunities for continuous flow processing. Molybdenum-supported titanium dioxide-zirconia catalysts, prepared by sol-gel methods and calcined at 700°C, demonstrate exceptional performance in flow reactors [16]. These systems achieve yields exceeding 90% with regioselectivities of 95:5, while offering excellent catalyst recovery and reusability characteristics.

Catalyst SystemLoading (mol%)ConditionsYield (%)Regioselectivity (meta:ortho)Catalyst Recovery
Aluminum chloride/Sodium nitrate10Room temperature, 2h8292:8Difficult
Molybdenum trioxide/Ball milling525°C, milling 4h6588:12Good
Titanium dioxide-Zirconia/Continuous flowHeterogeneousFlow, 700°C calcined9095:5Excellent
Bismuth nitrate/Solvent-free1580°C, neat, 3h8890:10Moderate
Palladium/Aluminum nitrate325°C, DMF, 6h9496:4Good

Bismuth-based catalytic systems have emerged as environmentally benign alternatives to traditional Lewis acid catalysts. Bismuth nitrate, operating under solvent-free conditions at 80°C, provides yields of 88% with regioselectivities of 90:10 [11]. The low toxicity profile of bismuth compounds makes these systems particularly attractive for large-scale applications.

Palladium-catalyzed nitration protocols represent the most selective catalytic approach, achieving regioselectivities of 96:4 with yields of 94%. These systems utilize aluminum nitrate as both oxidant and nitrating agent in combination with palladium catalysts [17] [18]. The mechanism involves palladium-mediated activation of the aromatic substrate followed by intramolecular nitration through coordinated nitrate species.

Enzymatic catalytic systems offer an emerging alternative approach utilizing horseradish peroxidase in combination with sodium nitrite and hydrogen peroxide [14] [19]. These biocatalytic systems operate under mild conditions (ambient temperature, neutral pH) and demonstrate excellent selectivity for ortho and para positions relative to electron-donating substituents. While yields remain moderate (60-70%), the environmental compatibility and selectivity profiles make these systems attractive for specialized applications.

Continuous flow catalytic processes have demonstrated significant advantages in terms of scalability and process intensification. The use of packed bed reactors containing heterogeneous catalysts allows for precise control of residence time and temperature profiles, leading to improved selectivity and reduced side product formation [16]. Weight hourly space velocities of 4.0 h⁻¹ have been achieved while maintaining yields above 90%.

Green Chemistry Approaches Using Ionic Liquid Media

Ionic liquid-mediated synthesis represents a paradigm shift toward environmentally sustainable chemical processes for nitroaromatic compound preparation. These approaches align with green chemistry principles by reducing volatile organic compound emissions, enabling catalyst and solvent recovery, and minimizing waste generation [20] [21].

Imidazolium-based ionic liquids have demonstrated exceptional utility as reaction media for electrophilic nitration processes. 1-Ethyl-3-methylimidazolium trifluoroacetate ([EMIM][CF₃COO]) provides an effective medium for nitration using ammonium nitrate and trifluoroacetic anhydride as the nitrating system [21]. This approach achieves yields of 86% while enabling ionic liquid recovery rates of 95% through simple product extraction procedures.

Nitrate-containing ionic liquids offer the advantage of incorporating the nitrating functionality directly into the solvent system. 1-Ethyl-3-methylimidazolium nitrate ([EMIM][NO₃]) serves as both solvent and nitrate source, simplifying reaction protocols and reducing reagent requirements [21]. Yields of 83% have been achieved with this system, demonstrating comparable efficiency to conventional approaches while significantly reducing environmental impact.

Ionic LiquidNitrating AgentTemperature (°C)Yield (%)IL Recovery (%)Environmental ImpactRecyclability (cycles)
[EMIM][CF₃COO]NH₄NO₃/TFAA258695Low5
[EMIM][NO₃]NH₄NO₃/TFAA308392Low4
[EMIM][OTf]Isoamyl nitrate/BF₃·Et₂O407988Moderate3
[HNEtPri₂][CF₃COO]AgNO₃/Tf₂O607585Moderate3
Nitrite-functionalized ILBuilt-in nitrite0-59298Very Low6

Triflate-based ionic liquid systems utilize 1-ethyl-3-methylimidazolium triflate ([EMIM][OTf]) in combination with isoamyl nitrate and boron trifluoride etherate. This combination provides good nitrating capability with yields of 79% and moderate ionic liquid recovery rates of 88% [21]. The triflate anion demonstrates excellent stability under nitrating conditions while maintaining ionic liquid properties.

Specialized nitrite ionic liquids represent the most advanced green chemistry approach for nitroaromatic synthesis. These systems incorporate nitrite functionality directly into the ionic liquid structure, enabling nitrosation and subsequent oxidation to nitro compounds [22]. Yields of 92% have been achieved with these systems, combined with exceptional ionic liquid recovery rates of 98% and recyclability extending to 6 cycles.

Mechanistic advantages of ionic liquid media include enhanced nucleophilicity of nitrating species through specific solvation effects, reduced side reactions due to the absence of protic solvents, and improved regioselectivity through preferential stabilization of intermediate species. The unique solvation environment provided by ionic liquids promotes more selective electrophilic aromatic substitution processes [21].

Environmental impact assessment demonstrates significant advantages for ionic liquid-based processes. Life cycle analysis indicates reductions in volatile organic compound emissions of 85-95% compared to conventional organic solvent-based processes [23]. However, challenges remain regarding ionic liquid biodegradability and potential toxicity, requiring careful selection of ionic liquid structures for optimal environmental compatibility.

Process intensification opportunities through ionic liquid media include elimination of acid neutralization steps, reduced energy requirements due to lower volatility, and simplified product isolation through selective extraction. These advantages translate to improved overall process economics despite higher initial ionic liquid costs [20].

Temperature optimization studies have revealed that ionic liquid-mediated nitration processes generally operate effectively at lower temperatures (25-60°C) compared to conventional methods. This temperature reduction contributes to improved selectivity profiles and reduced energy consumption while maintaining competitive reaction rates [21].

Recovery and recycling protocols for ionic liquid systems involve selective product extraction using immiscible organic solvents, followed by ionic liquid purification through distillation or crystallization. The ability to maintain ionic liquid performance over multiple reaction cycles (3-6 cycles) significantly improves the economic viability of these green chemistry approaches [22].

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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